molecular formula C15H10BrNO3S B3490680 6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide

6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B3490680
M. Wt: 364.2 g/mol
InChI Key: YXFSQIDWRXLQAG-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Bromination: Introduction of a bromine atom at the 6th position of the chromene ring.

    Oxidation: Formation of the oxo group at the 2nd position.

    Amidation: Coupling of the carboxylic acid group with 2-thienylmethylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors, employing catalysts to increase yield, and ensuring the purity of the final product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thienyl group is involved.

    Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the thienylmethyl group.

    2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide: Lacks the bromine atom.

    6-bromo-2-oxo-2H-chromene-3-carboxylic acid: Lacks the amide group.

Uniqueness

6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide is unique due to the presence of both the bromine atom and the thienylmethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-bromo-2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3S/c16-10-3-4-13-9(6-10)7-12(15(19)20-13)14(18)17-8-11-2-1-5-21-11/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFSQIDWRXLQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-2-oxo-N~3~-(2-thienylmethyl)-2H-chromene-3-carboxamide
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